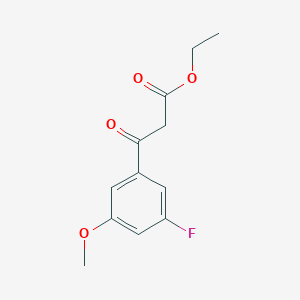

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

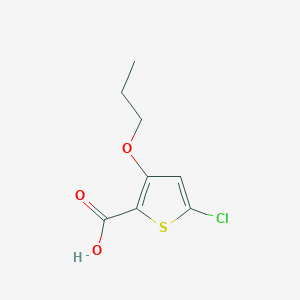

3-(3-フルオロ-5-メトキシフェニル)-3-オキソプロパン酸エチルは、分子式C11H11FO4、分子量226.20 g/molの化学化合物です 。 化学および生物学において様々な用途を持つ、研究によく用いられる化合物です .

製造方法

合成経路および反応条件

3-(3-フルオロ-5-メトキシフェニル)-3-オキソプロパン酸エチルの合成は、通常、以下の手順で実施されます :

出発物質: 3-フルオロ-5-メトキシフェノール。

クロロ酢酸エチルとの反応: 3-フルオロ-5-メトキシフェノールをエタノールに溶解し、水酸化ナトリウムを加えます。室温で30分間撹拌します。クロロ酢酸エチルを加え、室温で24時間撹拌します。

酸性化と抽出: 反応混合物を塩酸で酸性化し、生成物を酢酸エチルで抽出します。

精製: 有機層を水と食塩水で洗浄し、硫酸ナトリウムで乾燥させ、減圧下で溶媒を蒸発させます。粗生成物を、酢酸エチルとヘキサンの混合物を溶離液とするカラムクロマトグラフィーで精製し、(3-フルオロ-5-メトキシフェニル)オキソ酢酸エチルを白色固体として得ます(収率70%)。

工業的製造方法

この化合物の工業的製造方法は、入手可能な文献ではあまり詳しく記述されていません。上記で説明した合成経路は、反応条件と精製技術を適切に修正することで、工業的にスケールアップすることができます。

化学反応解析

反応の種類

3-(3-フルオロ-5-メトキシフェニル)-3-オキソプロパン酸エチルは、以下のものを含む様々な化学反応を起こす可能性があります。

酸化: 対応するカルボン酸への変換。

還元: アルコールの生成。

置換: 求核性芳香族置換反応。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬。

主な生成物

酸化: カルボン酸。

還元: アルコール。

置換: 使用した求核試薬に応じて、様々な置換誘導体。

科学研究への応用

3-(3-フルオロ-5-メトキシフェニル)-3-オキソプロパン酸エチルは、いくつかの科学研究への応用があります :

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗腫瘍効果や抗炎症効果など、潜在的な生物活性について調査されています。

医学: 潜在的な治療効果について探求されています。

産業: 熱安定性と難燃性を向上させる能力のため、プラスチック、接着剤、コーティングの製造に利用されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate typically involves the following steps :

Starting Material: 3-Fluoro-5-methoxyphenol.

Reaction with Ethyl Chloroacetate: Dissolve 3-Fluoro-5-methoxyphenol in ethanol and add sodium hydroxide. Stir the mixture at room temperature for 30 minutes. Add ethyl chloroacetate and stir at room temperature for 24 hours.

Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.

Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the ethyl ester of (3-Fluoro-5-methoxyphenyl)oxo-acetic acid as a white solid (yield70%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

化学反応の分析

Types of Reactions

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate has several scientific research applications :

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

作用機序

3-(3-フルオロ-5-メトキシフェニル)-3-オキソプロパン酸エチルの具体的な作用機序は、まだ十分に解明されていません。その効果は、生物活性に関与する分子標的と経路との相互作用を介して発揮されると考えられます。正確なメカニズムを解明するためには、さらなる研究が必要です。

類似化合物の比較

類似化合物

3-(3-フルオロ-5-メトキシフェニル)-3-オキソプロパン酸エチル: 他のフッ素化芳香族化合物やエステルと類似性があります。

3-フルオロ-5-メトキシベンジルアルコール: 同様の構造的特徴を持つ別のフッ素化化合物.

独自性

- 3-(3-フルオロ-5-メトキシフェニル)-3-オキソプロパン酸エチルは、フッ素とメトキシ基の両方が存在することで、安定性の向上や特定の反応性パターンなど、独自の化学的特性をもたらし、様々な用途で価値のある化合物となります。

類似化合物との比較

Similar Compounds

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate: shares similarities with other fluorinated aromatic compounds and esters.

3-Fluoro-5-methoxybenzyl alcohol: Another fluorinated compound with similar structural features.

Uniqueness

- The presence of both fluorine and methoxy groups in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

特性

分子式 |

C12H13FO4 |

|---|---|

分子量 |

240.23 g/mol |

IUPAC名 |

ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)8-4-9(13)6-10(5-8)16-2/h4-6H,3,7H2,1-2H3 |

InChIキー |

BSFJBEOFSWDDLJ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)F)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)

![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)

amine](/img/structure/B12077658.png)

![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)

![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)